molecular formula C21H22N4O4 B2741913 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 941903-81-7

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2741913
CAS No.: 941903-81-7
M. Wt: 394.431
InChI Key: GEGQRFUZGNRQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring:

  • A 1,3-oxazole-4-carbonitrile core.
  • A 5-(4-methylpiperazin-1-yl) substituent at position 5 of the oxazole ring.
  • A 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl} group at position 2 of the oxazole.

This structure combines electron-withdrawing (carbonitrile) and electron-donating (4-methylpiperazinyl, methoxyphenoxy) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-24-9-11-25(12-10-24)21-18(13-22)23-20(29-21)19-8-7-17(28-19)14-27-16-5-3-15(26-2)4-6-16/h3-8H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGQRFUZGNRQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic molecule with potential pharmacological applications. Its structure combines elements of furan, oxazole, and piperazine, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H21N3O4C_{24}H_{21}N_{3}O_{4} with a molecular weight of approximately 415.45 g/mol. The compound features several functional groups that contribute to its biological activity:

  • Furan ring : Known for its role in various biological processes.
  • Oxazole ring : Associated with antimicrobial and anticancer properties.
  • Piperazine moiety : Commonly found in psychoactive drugs and known for its influence on the central nervous system.
PropertyValue
Molecular Weight415.45 g/mol
LogP (Partition Coefficient)4.776
Water Solubility (LogSw)-4.50
Polar Surface Area68.053 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of the compound is attributed to its ability to interact with various biological targets:

  • Anticancer Activity : The oxazole ring has been linked to anticancer properties through inhibition of cell proliferation and induction of apoptosis in cancer cells.
  • Antimicrobial Properties : The piperazine component enhances the compound's ability to disrupt bacterial cell membranes, making it effective against certain strains of bacteria.
  • Neuropharmacological Effects : The structural similarity to known psychoactive compounds suggests potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : IC50 values ranged from 2.2 to 4.4 µM.
  • HCT116 (Colon Cancer) : Similar IC50 values were observed, indicating strong activity against these cell lines.

Antimicrobial Studies

The compound has shown promising results against both Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values were recorded at 16 µM.
  • Escherichia coli : Effective at MIC values similar to those observed for Staphylococcus aureus.

Case Studies

  • Study on Antiproliferative Effects :
    A recent study investigated the effects of various derivatives of oxazole compounds on cancer cell lines, highlighting that modifications in the structure significantly influenced their anticancer potency. The tested compound showed enhanced activity compared to traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy Research :
    A comparative study assessed the antimicrobial effectiveness of several furan derivatives, including our compound, against common bacterial strains. Results indicated a superior performance in disrupting bacterial growth compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares structural motifs with several analogs, primarily differing in substituents on the oxazole ring and the furan moiety. Key comparisons are summarized below:

Substituent Variations on the Oxazole Ring

Piperazinyl Derivatives
  • 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (): Replaces the 4-methylpiperazinyl group with a 2-fluorobenzoyl-piperazinyl moiety. The fluorophenyl group at position 2 of the oxazole contrasts with the furan substituent in the target compound. Molecular weight: 409.37 g/mol (calculated). This compound’s fluorinated aromatic groups may enhance lipophilicity and metabolic stability compared to the target’s methoxyphenoxy group .
  • 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile (): Features a 3-chlorobenzoyl-piperazinyl group and a simple furan substituent. Molecular weight: 410.83 g/mol (calculated).
Alternative Amino/Amine Substituents
  • 2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile (D301-0158, ): Substitutes 4-methylpiperazinyl with pyrrolidin-1-yl. Molecular weight: 365.39 g/mol. The smaller pyrrolidine ring may reduce basicity and solubility compared to piperazine derivatives .
  • 2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile (D301-0200, ): Replaces piperazinyl with a phenylethylamino group. Molecular weight: 415.45 g/mol. The bulky aromatic amine may impact membrane permeability and target selectivity .

Substituent Variations on the Furan Ring

  • 2-{5-[(2-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile (D301-0261, ): Substitutes the 4-methoxyphenoxy group with a 2-methylphenoxy moiety. Molecular weight: 363.41 g/mol. The methyl group may slightly increase hydrophobicity compared to the methoxy group .
  • 5-{[(Furan-2-yl)methyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile (MFCD09250424, ): Retains the methoxyphenoxy furan but adds a furan-2-ylmethylamino group at position 5 of the oxazole. Molecular weight: Not provided. The additional furan may enhance π-π stacking interactions in biological targets .

Structural and Functional Implications

Physicochemical Properties

  • Solubility : The 4-methylpiperazinyl group in the target compound likely improves water solubility due to its basic amine, whereas analogs with aromatic acylpiperazines (e.g., ) may exhibit lower solubility .
  • Lipophilicity: The 4-methoxyphenoxy group increases lipophilicity compared to simpler furans (e.g., ) or phenyl groups (e.g., ).

Q & A

Q. What are the recommended synthetic pathways for this compound?

The synthesis involves multi-step organic reactions, leveraging modular assembly of the furan-oxazole core and piperazine moiety. Key steps include:

  • Coupling Reactions : Use Suzuki-Miyaura coupling to attach the 4-methoxyphenoxy-methyl-furan group to the oxazole ring under inert atmosphere (N₂/Ar) .
  • Piperazine Functionalization : Introduce the 4-methylpiperazine group via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .
  • Cyano Group Installation : Employ cyanation reagents like CuCN or trimethylsilyl cyanide in the presence of palladium catalysts . Critical Parameters: Monitor reaction progress via TLC/HPLC, and purify intermediates using column chromatography (silica gel, eluent: EtOAc/hexane) .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenoxy, methylpiperazine) and heterocyclic connectivity. Aromatic protons in furan/oxazole rings typically resonate at δ 6.5–8.0 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺) with <3 ppm error .
  • IR Spectroscopy : Identify functional groups (C≡N stretch: ~2200 cm⁻¹; C-O-C in oxazole: ~1250 cm⁻¹) .

Q. What solubility and stability considerations are critical for experimental design?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or THF. Pre-saturate buffers with DMSO (<5% v/v) for biological assays .
  • Stability :
  • pH : Degrades rapidly under strongly acidic/basic conditions (pH <3 or >10). Use neutral buffers (PBS, pH 7.4) for long-term storage .
  • Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the oxazole ring .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling steps. For example, PdCl₂(dppf) increases yield by 15–20% in furan-oxazole bond formation .
  • Solvent Effects : Replace DMF with 1,4-dioxane to reduce side reactions during piperazine substitution .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hr to 2 hr) for cyanation steps while maintaining >90% yield .

Q. What biological targets are hypothesized for this compound?

  • Neurological Targets : The 4-methylpiperazine moiety suggests potential interaction with serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) due to structural similarity to known ligands .
  • Oncology Applications : The oxazole-carbonitrile core may inhibit kinases (e.g., EGFR, VEGFR) by mimicking ATP-binding motifs. Test in kinase inhibition assays with IC₅₀ profiling .
  • Microbial Targets : Evaluate antibacterial activity against Gram-positive pathogens (e.g., S. aureus), as oxazole derivatives often disrupt cell wall synthesis .

Q. How should researchers resolve contradictions in structure-activity relationship (SAR) studies?

  • Comparative SAR Analysis : Create a table comparing analogs (Table 1) to isolate substituent effects. For example:
Compound VariationBioactivity (IC₅₀, nM)Key Observation
4-Methoxy → 4-NO₂ (phenoxy) 320 (EGFR)↓ Solubility, ↑ cytotoxicity
Methylpiperazine → piperidine >1000 (5-HT₁A)Loss of receptor specificity
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins. Validate with mutagenesis studies on key residues (e.g., EGFR Lys721) .

Q. What strategies mitigate data variability in biological assays?

  • Assay Replicates : Perform triplicate measurements with internal controls (e.g., staurosporine for kinase assays) .
  • Metabolite Interference Testing : Incubate with liver microsomes to identify active/inactive metabolites contributing to variability .
  • Orthogonal Assays : Confirm apoptosis induction (flow cytometry) alongside cytotoxicity (MTT assay) to cross-validate mechanisms .

Key Research Recommendations

  • Prioritize ADMET profiling to assess bioavailability and toxicity.
  • Explore prodrug strategies (e.g., esterification of the carbonitrile) to enhance solubility .
  • Conduct crystallography studies to resolve 3D conformation and guide SAR optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.